molecular formula C24H29N3O3 B5054311 TERT-BUTYL N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE

TERT-BUTYL N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE

Cat. No.: B5054311
M. Wt: 407.5 g/mol
InChI Key: LIIKPOQQTBAFPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TERT-BUTYL N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE is a complex organic compound that features a tert-butyl carbamate group, an indole moiety, and a dimethylphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which is then reacted with a suitable carbamoyl chloride in the presence of a base to form the intermediate. This intermediate is further reacted with tert-butyl chloroformate to introduce the tert-butyl carbamate group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

TERT-BUTYL N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions to form different oxidation products.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and carbamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives, while reduction of the carbamate group can yield the corresponding amine.

Scientific Research Applications

TERT-BUTYL N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE has several scientific research applications:

Mechanism of Action

The mechanism of action of TERT-BUTYL N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the carbamate group can form covalent bonds with nucleophilic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    TERT-BUTYL CARBAMATE: A simpler compound with similar functional groups but lacking the indole and dimethylphenyl moieties.

    INDOLE-3-ACETIC ACID: A plant hormone with an indole moiety, used in various biological studies.

    DIMETHYLPHENYL CARBAMATE: A compound with a similar carbamate group but different substituents.

Uniqueness

TERT-BUTYL N-{1-[(2,6-DIMETHYLPHENYL)CARBAMOYL]-2-(1H-INDOL-3-YL)ETHYL}CARBAMATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the indole moiety, in particular, allows for interactions with a wide range of biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

tert-butyl N-[1-(2,6-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3/c1-15-9-8-10-16(2)21(15)27-22(28)20(26-23(29)30-24(3,4)5)13-17-14-25-19-12-7-6-11-18(17)19/h6-12,14,20,25H,13H2,1-5H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIKPOQQTBAFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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